An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate
This guide provides a comprehensive technical overview of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, analysis, and applications.
Core Compound Identification and Properties
Benzyl 4-(ethylamino)piperidine-1-carboxylate is a disubstituted piperidine derivative. The presence of a benzyl carbamate protecting group on the piperidine nitrogen and an ethylamino group at the C4 position makes it a versatile building block for more complex molecules.
Chemical Identity
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Compound Name: Benzyl 4-(ethylamino)piperidine-1-carboxylate
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Synonyms: 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester[1]
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CAS Number:
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Molecular Formula: C15H22N2O2[1]
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InChI Key: ZHQJAXDFUQTSNK-UHFFFAOYSA-N[2]
Physicochemical Properties
Quantitative data for the specific title compound is sparse in publicly available literature. The table below summarizes key properties, including data for the hydrochloride salt where specified.
| Property | Value | Source(s) |
| Molecular Weight | 262.35 g/mol (Free Base) | Calculated |
| 298.81 g/mol (HCl Salt) | [2] | |
| Exact Mass | 298.14500 Da (HCl Salt) | [2] |
| Appearance | Solid powder (typical for similar compounds) | [4] |
| Boiling Point | ~385.7°C at 760 mmHg (Predicted for a related compound) | [5] |
| Solubility | Soluble in DMSO (for a related compound) | [4] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |
Synthesis and Analytical Workflow
The synthesis of Benzyl 4-(ethylamino)piperidine-1-carboxylate typically involves a multi-step process starting from a commercially available piperidine precursor. The general strategy involves the protection of the piperidine nitrogen, followed by the introduction of the ethylamino group at the C4 position.
Conceptual Synthetic Pathway
A common and logical approach to synthesizing this molecule is through reductive amination. This process involves reacting a 4-oxo-piperidine derivative with ethylamine in the presence of a reducing agent. The N-benzyl carbamate group serves as a robust protecting group throughout this sequence.
Caption: A plausible two-step synthesis for the target compound.
This synthetic route is advantageous because the starting materials are readily available and the reactions are generally high-yielding and scalable. The choice of sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is common for reductive aminations as it is mild and selective.
Purification and Analytical Characterization
Post-synthesis, the crude product requires purification, typically via column chromatography, followed by rigorous analytical characterization to confirm its identity and purity.
Caption: Workflow for purification and characterization.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method to assess the purity of such compounds. A typical method might use a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid for MS compatibility.[7][8]
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, showing characteristic peaks for the benzyl, piperidine, and ethyl groups.
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Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound.[2]
Role in Medicinal Chemistry and Drug Discovery
The N-benzyl piperidine motif is a privileged scaffold in drug discovery, frequently utilized to optimize efficacy and physicochemical properties.[9][10] This structural unit provides a three-dimensional character that can enhance target binding and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[10]
A Versatile Synthetic Intermediate
Benzyl 4-(ethylamino)piperidine-1-carboxylate serves as a critical intermediate for synthesizing a range of biologically active molecules. The secondary amine provides a reactive handle for further functionalization, while the Cbz-protecting group can be readily removed under standard hydrogenolysis conditions to liberate the piperidine nitrogen for subsequent reactions.
This compound is a precursor for more complex piperidine derivatives investigated as:
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Sigma-1 (σ1) Receptor Ligands: Used in developing treatments for neurological disorders.[11]
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Acetylcholinesterase (AChE) Inhibitors: Investigated for the treatment of Alzheimer's disease.[12]
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Dopamine Receptor Antagonists: Explored for applications in CNS diseases like schizophrenia and Parkinson's disease.[13]
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Opioid Receptor Modulators: The core piperidine structure is central to many potent analgesics, including fentanyl and its derivatives.[14]
Caption: Applications of the core scaffold in developing targeted therapies.
The N-benzyl group itself can be crucial for activity, providing key cation-π or π-π interactions with the target protein's active site.[9][10]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information below is based on data for the hydrochloride salt and structurally similar compounds.
Hazard Identification and Precautions
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Hazard Class: May cause skin and serious eye irritation.[5][15] May be harmful if swallowed.[5]
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Handling Precautions:
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Handle in a well-ventilated place or under a chemical fume hood.[2][16]
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Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][15]
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Avoid the formation of dust and aerosols.[2]
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Use non-sparking tools to prevent fire from electrostatic discharge.[2]
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Storage and Stability
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Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] For long-term stability, storage at -20°C is recommended for some related compounds.[4]
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Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[16][17]
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Stability: The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable to maintain product quality.[16]
Conclusion
Benzyl 4-(ethylamino)piperidine-1-carboxylate is a valuable and versatile chemical intermediate. Its structural features, particularly the reactive secondary amine and the N-benzyl piperidine core, make it a foundational element in the synthesis of numerous compounds with significant therapeutic potential, especially in the realm of CNS disorders. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.
References
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SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Available at: [Link]
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PubChem. Benzyl 4-(ethylamino)piperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
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SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Available at: [Link]
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PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Available at: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Ishiwata, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
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PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
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PubChem. Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. 1-Boc-4-AP. Available at: [Link]
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Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
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ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]
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ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
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